molecular formula C10H22N2 B3241712 (S)-3-methyl-1-(piperidin-1-yl)butan-2-amine CAS No. 148054-89-1

(S)-3-methyl-1-(piperidin-1-yl)butan-2-amine

Cat. No.: B3241712
CAS No.: 148054-89-1
M. Wt: 170.3 g/mol
InChI Key: AEBCFQAXYZSMIZ-SNVBAGLBSA-N
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Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

Piperidine (Hexahydropyridine) is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .


Molecular Structure Analysis

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .


Chemical Reactions Analysis

The homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 is the key step . Sequential addition of Rf in situ radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals gives alkene difunctionalization products with a quaternary carbon center .


Physical and Chemical Properties Analysis

Piperidine is a vital fundament in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Repaglinide Synthesis : (S)-3-methyl-1-(piperidin-1-yl)butan-2-amine is a key intermediate in the synthesis of Repaglinide, a medication for diabetes. An improved process for its large-scale synthesis involves nucleophilic substitution, Grignard reaction, reduction, and resolution techniques (Kolla et al., 2006).
  • Synthesis of Glycosidase Inhibitors : This compound is used in the synthesis of polyhydroxylated indolizidines, potential glycosidase inhibitors. The synthesis process incorporates various organic reactions, including dihydroxylation and nucleophilic substitution (Baumann et al., 2008).

Chemical Transformations and Catalysis

  • Oxidative Transformation in Catalysis : Ceria-supported nanogold catalyzes the oxidative transformation of cyclic amines like piperidine to lactams, which are important chemical feedstocks. This process highlights the compound's role in facilitating efficient chemical transformations (Dairo et al., 2016).
  • Chemical Synthesis of Antibiotics : It's also a key intermediate in synthesizing antibiotics like premafloxacin, emphasizing its role in creating medically significant substances (Fleck et al., 2003).

Environmental and Green Chemistry

  • Aqueous Micellar Medium Synthesis : The compound is utilized in an environmentally friendly, multicomponent process for synthesizing dispirosubstituted piperidines, highlighting its role in green chemistry applications (Lohar et al., 2016).
  • Carbon Dioxide Absorption Studies : Studies involving CO2 absorption characteristics of heterocyclic amines, including functionalized piperidines, are crucial in environmental chemistry for understanding greenhouse gas capture and sequestration (Robinson et al., 2011).

Mechanism of Action

The mechanism of action of Piperine, a piperidine derivative, is still not totally clear .

Future Directions

Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs . This suggests that piperidine derivatives, such as “(S)-3-methyl-1-(piperidin-1-yl)butan-2-amine”, may have potential applications in the field of drug discovery.

Properties

IUPAC Name

(2S)-3-methyl-1-piperidin-1-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)10(11)8-12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBCFQAXYZSMIZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CN1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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